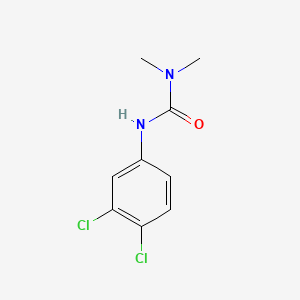

![molecular formula C10H11ClN2O3 B1356090 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid CAS No. 59587-01-8](/img/structure/B1356090.png)

2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Description

Properties

IUPAC Name |

2-chloro-4-(dimethylcarbamoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c1-13(2)10(16)12-6-3-4-7(9(14)15)8(11)5-6/h3-5H,1-2H3,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKVDCNQFKONLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028382 | |

| Record name | 2-Chloro-4-(dimethylcarbamoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59587-01-8 | |

| Record name | CGA-15140 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-(dimethylcarbamoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-[(dimethylcarbamoyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CGA-15140 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6JCT6POEL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

This technical guide delves into the properties, synthesis, and potential applications of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid (CAS 59587-01-8). As a specialized chemical intermediate, direct and extensive peer-reviewed literature on this specific molecule is limited. Therefore, this guide adopts a comprehensive approach, integrating available data with established principles of organic chemistry and pharmacology. Where direct experimental data for the title compound is unavailable, we will draw upon data from closely related structural analogs to provide a scientifically grounded and practical resource for researchers. This approach ensures that this guide serves as a valuable tool for hypothesis generation, experimental design, and the advancement of research in relevant fields.

Core Properties and Structural Elucidation

This compound is a multifaceted organic compound characterized by a chlorinated benzoic acid scaffold further functionalized with a dimethylcarbamoylamino group. This unique combination of functional groups imparts specific physicochemical properties that are of interest in medicinal chemistry and material science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59587-01-8 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [1] |

| Molecular Weight | 242.66 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | Inferred from structural features |

| InChI Key | RXKVDCNQFKONLD-UHFFFAOYSA-N | [1] |

Structural Diagram

Caption: 2D structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound would involve the acylation of a suitable aminobenzoic acid precursor.

Caption: Proposed synthesis of the target compound.

Hypothetical Experimental Protocol

-

Dissolution: Dissolve 4-amino-2-chlorobenzoic acid in a suitable anhydrous solvent (e.g., pyridine or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Acylation: Slowly add dimethylcarbamoyl chloride to the cooled solution with continuous stirring. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Spectroscopic Characterization (Predicted and Inferred)

Direct experimental spectral data for the title compound is not publicly available. However, we can predict the key spectral features based on its structure and by comparison with the known spectra of similar compounds like 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid.[5]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons in the range of 7.0-8.5 ppm. - A singlet for the N-H proton (amide). - A singlet for the two N-methyl groups around 3.0 ppm. - A broad singlet for the carboxylic acid proton (downfield). |

| ¹³C NMR | - Aromatic carbons between 110-150 ppm. - A carbonyl carbon (amide) around 155 ppm. - A carbonyl carbon (carboxylic acid) around 170 ppm. - Two N-methyl carbons around 37 ppm. |

| IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (2500-3300). - N-H stretch (amide) around 3300. - C=O stretch (carboxylic acid) around 1700. - C=O stretch (amide) around 1650. - Aromatic C=C stretches (1450-1600). - C-Cl stretch (700-800). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 242. - Fragments corresponding to the loss of Cl, COOH, and the dimethylcarbamoyl group. |

Potential Applications and Biological Activity

Derivatives of aminobenzoic acid are a well-established class of compounds with a wide range of biological activities.[6][7] While the specific biological profile of this compound is not extensively documented, its structural motifs suggest potential applications in several areas of drug discovery and development.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of substituted benzoic acid derivatives.[8][9][10] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The presence of the chloro and amino-linked functional groups on the benzoic acid core of the title compound makes it a candidate for investigation as an anticancer agent.

Sources

- 1. This compound [cymitquimica.com]

- 2. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 3. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN107935876B - Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of several new (2-chloroethyl)nitrosocarbamates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physicochemical properties of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid. As a substituted benzoic acid derivative, this compound holds potential as a building block in medicinal chemistry and materials science. A thorough understanding of its properties is fundamental for predicting its behavior in chemical and biological systems, guiding formulation development, and ensuring reliable experimental outcomes. This document moves beyond a simple data sheet, offering insights into the causality behind experimental methodologies for its characterization.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step for all subsequent research. The structural features of this compound—a carboxylic acid, a halogenated aromatic ring, and a dimethylurea substituent—govern its chemical behavior and physical properties.

-

IUPAC Name: this compound

-

Synonyms: 2-Chloro-4-(dimethylcarbamoylamino)benzoic acid, N-(3-Chloro-4-carboxyphenyl)-N',N'-dimethylurea[1]

-

Molecular Weight: 242.66 g/mol [2]

The molecule's structure, depicted below, is key to interpreting its properties. The electron-withdrawing chlorine atom and the carboxylic acid group influence the electron density of the aromatic ring, while the dimethylcarbamoylamino group acts as a hydrogen bond donor and acceptor.

Caption: 2D structure of this compound.

Summary of Physicochemical Properties

This table summarizes the known and predicted physicochemical data for the title compound. Where experimental data is not publicly available, the term "Not Available" is used, and a subsequent section details the appropriate methodology for its determination.

| Property | Value | Source |

| Physical Form | Solid[1] | CymitQuimica[1] |

| Melting Point | 168 °C[2] | Biosynth[2] |

| Boiling Point | Not Available | - |

| pKa | Not Available (Predicted ~4) | See Section 3.2 |

| Aqueous Solubility | Not Available | See Section 3.1 |

| LogP (Octanol/Water) | 1.4 (XlogP - Predicted)[3] | PubChem[3] |

| LogD at pH 7.4 | Not Available | See Section 3.3 |

Experimental Protocols for Core Property Determination

For a novel or sparsely characterized compound, robust experimental determination of its properties is paramount. The following sections provide validated, step-by-step protocols for measuring the most critical physicochemical parameters.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Solubility dictates a compound's bioavailability and is a critical parameter in drug development and formulation. The shake-flask method is considered the "gold standard" for its direct measurement of thermodynamic equilibrium solubility.[4]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker. Equilibration time is critical; for many compounds, 24-48 hours is required to ensure the system has reached a true thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

-

Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated supernatant.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Acidity Constant (pKa) Determination (Potentiometric Titration)

Rationale: The pKa value defines the extent of a molecule's ionization at a given pH. For this compound, the carboxylic acid group is the primary acidic center. Its pKa will dictate its charge at physiological pH, profoundly impacting its absorption, distribution, and target engagement.[5] While the pKa of a typical benzoic acid is around 4.2, the substituents on this molecule will modulate this value. Potentiometric titration is a robust and direct method for pKa measurement.[6]

Protocol:

-

Solution Preparation: Accurately weigh and dissolve a sample of the compound in a co-solvent system if necessary (e.g., a small amount of methanol or DMSO, followed by dilution with deionized water) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using an automated burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the resulting sigmoid curve. Mathematically, the pKa corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[5] This can be found at the inflection point of the first derivative of the titration curve.

-

Validation: The accuracy of the method can be confirmed by titrating a known standard with a similar pKa, such as benzoic acid.

Lipophilicity (LogP/LogD) Determination

Rationale: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's ability to cross cell membranes (ADME properties).[7] LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[4][8]

Protocol (Shake-Flask Method for LogD at pH 7.4):

-

Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (pH 7.4), pre-saturating each phase with the other by shaking them together for 24 hours and then allowing them to separate. This ensures the volumes do not change during the experiment.[4]

-

Compound Addition: Dissolve a known amount of the compound in the aqueous phase to create a stock solution. Add a precise volume of this stock to a vial containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Seal the vial and shake gently for a sufficient time (e.g., 2-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.[9]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous layer ([aqueous]) and the n-octanol layer ([organic]) using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate LogD using the following formula: LogD₇.₄ = log₁₀ ([organic] / [aqueous])

Conclusion

The physicochemical profile of this compound is defined by its substituted aromatic structure. While key experimental data on its solubility and pKa are not widely published, this guide provides the authoritative, step-by-step methodologies required for their robust determination. The provided melting point and predicted LogP serve as initial benchmarks for characterization. By applying these standardized protocols, researchers can generate the reliable data needed to confidently advance their work in drug discovery and chemical synthesis.

References

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

-

Faller, B., & Ertl, P. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Available at: [Link]

-

LogP/D. (n.d.). Cambridge MedChem Consulting. Available at: [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. Available at: [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Available at: [Link]

-

Avdeef, A., Box, K. J., & Tsinman, O. (2007). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 24(12), 2235-2248. Available at: [Link]

-

This compound (C10H11ClN2O3). (n.d.). PubChemLite. Available at: [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. PubChemLite - this compound (C10H11ClN2O3) [pubchemlite.lcsb.uni.lu]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

An In-depth Technical Guide to 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid: Molecular Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive scientific overview of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering in-depth information on its molecular structure, proposed synthesis, and potential biological significance.

Introduction

This compound (C₁₀H₁₁ClN₂O₃) is a substituted benzoic acid derivative with a molecular weight of 242.66 g/mol .[1] Its structure, featuring a chlorinated aromatic ring, a carboxylic acid group, and a dimethylcarbamoylamino moiety, suggests its potential for diverse chemical interactions and biological activity. Notably, this compound has been identified as a potential anticancer agent, purportedly acting through the inhibition of enzymatic catalysis required for DNA synthesis.[2] This guide will delve into the technical details of this molecule, providing a foundational resource for further research and development.

Molecular Structure and Properties

The structural integrity of a compound is paramount to its function. Here, we dissect the key structural features and physicochemical properties of this compound.

Chemical Structure

The molecule consists of a benzoic acid backbone substituted with a chlorine atom at the 2-position and a dimethylcarbamoylamino group at the 4-position.

Systematic Name: this compound Synonyms: N-(3-Chloro-4-carboxyphenyl)-N',N'-dimethylurea[1] CAS Number: 59587-01-8[1]

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [1] |

| Molecular Weight | 242.66 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI | InChI=1S/C10H11ClN2O3/c1-13(2)10(16)12-6-3-4-7(9(14)15)8(11)5-6/h3-5H,1-2H3,(H,12,16)(H,14,15) | [1] |

| InChIKey | RXKVDCNQFKONLD-UHFFFAOYSA-N | [1] |

| SMILES | CN(C)C(=O)NC1=CC(=C(C=C1)C(=O)O)Cl |

Proposed Synthesis Pathway

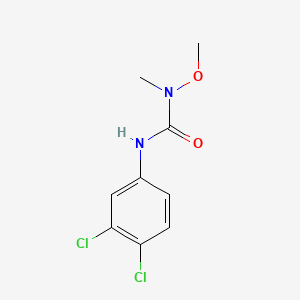

Caption: Proposed synthesis workflow for this compound.

Step 1: Formation of the Isocyanate Intermediate

The synthesis would likely commence with the conversion of the amino group of 4-amino-2-chlorobenzoic acid into an isocyanate. This can be achieved by reacting the starting material with phosgene or a safer alternative like triphosgene in an inert solvent.

Step 2: Reaction with Dimethylamine

The resulting isocyanate intermediate, 2-chloro-4-(isocyanato)benzoic acid, would then be reacted with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine will act as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form the final product, this compound.

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for the title compound is not currently published. However, we can predict the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons of the dimethylamino group. The aromatic protons will likely appear as a complex multiplet or a set of doublets and a singlet in the region of 7-8 ppm. The N-H proton would likely be a broad singlet, and the two methyl groups would give a sharp singlet at a higher field, likely around 3 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid and the urea moiety will be the most downfield. The aromatic carbons will appear in the 120-150 ppm region, and the methyl carbons will be the most upfield signals.

FT-IR Spectroscopy

The infrared spectrum should exhibit characteristic absorption bands. Key expected peaks include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), another C=O stretch from the urea group (around 1650 cm⁻¹), and N-H stretching and bending vibrations.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (242.66 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M+2 peak.

Potential Biological Activity and Mechanism of Action

This compound has been cited as a potential anticancer agent.[2] The proposed mechanism of action is the inhibition of enzyme catalysis required for DNA synthesis.[2] While the specific enzymatic target has not been elucidated in the available literature, compounds with similar structural motifs have been known to interfere with DNA replication and repair processes in cancer cells.

The presence of the chloro-substituted aromatic ring and the urea linkage are key features that could contribute to its biological activity. These groups can participate in various non-covalent interactions with biological macromolecules, such as enzymes and DNA.

Caption: Postulated mechanism of anticancer action.

Further research is necessary to identify the specific molecular targets and to fully understand the signaling pathways involved in the anticancer activity of this compound.

Conclusion and Future Directions

This compound is a compound with a molecular architecture that suggests potential for biological activity, particularly in the realm of oncology. This technical guide has provided a comprehensive overview of its structure, a plausible synthetic route, and its postulated mechanism of action.

To advance the understanding and potential application of this molecule, the following areas of research are recommended:

-

Validated Synthesis and Characterization: Development and validation of a robust, high-yield synthesis protocol, followed by comprehensive spectroscopic and crystallographic characterization to confirm its structure.

-

In-depth Biological Evaluation: Systematic screening against a panel of cancer cell lines to determine its efficacy and selectivity.

-

Mechanism of Action Studies: Elucidation of the specific molecular target(s) and signaling pathways through which it exerts its anticancer effects.

This foundational guide serves as a catalyst for further investigation into this promising molecule.

References

Sources

An Investigator's Guide to Elucidating the Mechanism of Action of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Foreword: Charting the Unexplored Territory of a Novel Benzoic Acid Derivative

In the landscape of drug discovery and development, we often encounter novel chemical entities with therapeutic potential that remains to be fully understood. 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid is one such molecule. While its structural alerts, particularly the substituted benzoic acid scaffold, hint at a range of possible biological activities, a definitive mechanism of action has yet to be elucidated. This guide is therefore not a retrospective summary of established knowledge, but rather a forward-looking roadmap for the rigorous scientific investigation required to unveil the core biological functions of this compound. As we embark on this journey, we will operate under the guiding principles of scientific integrity, employing self-validating experimental systems and grounding our hypotheses in the established pharmacology of related chemical structures. Our intended audience—researchers, scientists, and drug development professionals—will find within this document a comprehensive framework for systematically dissecting the pharmacological profile of this intriguing molecule.

Structural Analysis and Hypothesis Generation: Learning from Chemical Analogs

The chemical architecture of this compound provides the initial clues to its potential biological targets. The molecule belongs to the broad class of substituted benzoic acid derivatives, a scaffold present in numerous approved drugs and clinical candidates. Analysis of structurally related compounds allows us to formulate several primary hypotheses regarding its mechanism of action.

Derivatives of 2-chlorobenzoic acid have been noted for their antimicrobial properties[1]. Furthermore, the presence of an amino-linked carbamoyl group is a feature seen in various bioactive molecules. For instance, a structurally analogous compound, 4-{[(benzyloxy)carbonyl]amino}-2-chlorobenzoic acid, has been suggested to function through the inhibition of acetylcholinesterase and butyrylcholinesterase[2]. Additionally, other substituted benzoic acid derivatives have been explored as antagonists of the EP4 receptor, a key player in inflammation and pain pathways[3][4]. The foundational para-aminobenzoic acid (PABA) structure is a well-known building block for compounds with a wide array of therapeutic applications, including anticancer and antibacterial agents[5].

Based on this structural analogy, we can propose the following primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Cholinesterase Inhibition. The compound may act as an inhibitor of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), leading to an increase in acetylcholine levels.

-

Hypothesis 2: Prostaglandin E2 Receptor 4 (EP4) Antagonism. The molecule could function as an antagonist of the EP4 receptor, thereby modulating inflammatory signaling pathways.

-

Hypothesis 3: Antimicrobial Activity. The compound may exert direct antimicrobial effects on various bacterial or fungal strains.

-

Hypothesis 4: Modulation of Cancer-Related Pathways. Given the broad therapeutic applications of PABA derivatives, the compound might interfere with signaling pathways implicated in cancer cell proliferation or survival.

This guide will now detail the experimental workflows designed to systematically test each of these hypotheses.

Experimental Workflows for Mechanistic Elucidation

The following sections outline a series of tiered experimental protocols, starting with broad phenotypic screens and progressing to more focused target-based assays and pathway analysis.

Initial Phenotypic Screening: A Broad Net for Biological Activity

To gain a preliminary understanding of the compound's biological effects, a panel of high-throughput phenotypic screens is the logical first step. This approach allows for an unbiased assessment of its activity across a range of cellular models.

Experimental Protocol: Broad-Based Cell Viability and Proliferation Assays

-

Cell Line Selection: A diverse panel of human cell lines should be selected, including neuronal cell lines (e.g., SH-SY5Y), immune cell lines (e.g., Jurkat, THP-1), various cancer cell lines representing different tissue origins (e.g., MCF-7, A549, HCT116), and a non-cancerous control cell line (e.g., HEK293).

-

Compound Treatment: Cells are seeded in 96-well or 384-well plates and treated with a concentration range of this compound (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.

-

Viability/Proliferation Assessment: Cell viability and proliferation will be assessed using standard colorimetric (e.g., MTT, XTT) or fluorometric (e.g., resazurin, CyQUANT) assays.

-

Data Analysis: Dose-response curves will be generated, and IC50 values (the concentration at which 50% of cell growth is inhibited) will be calculated for each cell line and time point.

Data Presentation: Summary of IC50 Values

| Cell Line | Tissue of Origin | IC50 (µM) at 48h |

| SH-SY5Y | Neuroblastoma | [Insert Data] |

| Jurkat | T-cell Leukemia | [Insert Data] |

| THP-1 | Monocytic Leukemia | [Insert Data] |

| MCF-7 | Breast Cancer | [Insert Data] |

| A549 | Lung Cancer | [Insert Data] |

| HCT116 | Colon Cancer | [Insert Data] |

| HEK293 | Embryonic Kidney | [Insert Data] |

Interpretation of Results: Differential sensitivity of the cell lines to the compound will provide initial clues. For example, high potency in neuronal cell lines might lend weight to the cholinesterase inhibition hypothesis, while potent activity against immune or cancer cell lines would direct our investigation towards inflammatory or oncogenic pathways.

Workflow Diagram: Initial Phenotypic Screening

Caption: Workflow for initial phenotypic screening to assess the compound's biological activity.

Investigating Hypothesis 1: Cholinesterase Inhibition

Should the initial screens suggest neuroactivity, or as a primary hypothesis based on structural analogs, direct enzymatic assays are warranted.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

-

Enzyme Source: Recombinant human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

-

Assay Principle: The Ellman's reagent (DTNB) assay is a standard colorimetric method. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine, which reacts with DTNB to produce a yellow-colored product.

-

Procedure:

-

A reaction mixture containing the respective enzyme, DTNB, and varying concentrations of this compound is prepared in a 96-well plate.

-

The reaction is initiated by the addition of the substrate.

-

The change in absorbance is monitored kinetically at 412 nm.

-

-

Data Analysis: The rate of reaction is calculated for each compound concentration. IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Data Presentation: Cholinesterase Inhibition Potency

| Enzyme | IC50 (µM) |

| Acetylcholinesterase (AChE) | [Insert Data] |

| Butyrylcholinesterase (BChE) | [Insert Data] |

Signaling Pathway Diagram: Cholinergic Synapse

Caption: Inhibition of AChE by the compound increases acetylcholine levels in the synaptic cleft.

Investigating Hypothesis 2: EP4 Receptor Antagonism

If the compound shows activity in immune cell lines or if anti-inflammatory effects are suspected, investigating its interaction with the EP4 receptor is a priority.

Experimental Protocol: EP4 Receptor Binding and Functional Assays

-

Receptor Binding Assay:

-

Principle: A competitive binding assay using a radiolabeled ligand (e.g., [3H]-PGE2) and cell membranes expressing the human EP4 receptor.

-

Procedure: Membranes are incubated with the radioligand and increasing concentrations of the test compound. The amount of bound radioligand is measured by scintillation counting.

-

Data Analysis: Ki (inhibition constant) is calculated from the IC50 value of the displacement curve.

-

-

Functional Assay (cAMP Measurement):

-

Principle: The EP4 receptor is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cyclic AMP (cAMP). An antagonist will block this increase.

-

Procedure: Cells expressing the EP4 receptor are pre-treated with the test compound, followed by stimulation with an EP4 agonist (e.g., PGE2). Intracellular cAMP levels are then measured using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: The ability of the compound to inhibit the agonist-induced cAMP production is quantified, and an IC50 value is determined.

-

Data Presentation: EP4 Receptor Activity

| Assay Type | Parameter | Value |

| Receptor Binding | Ki (nM) | [Insert Data] |

| Functional (cAMP) | IC50 (nM) | [Insert Data] |

Signaling Pathway Diagram: EP4 Receptor Signaling

Caption: Antagonism of the EP4 receptor by the test compound blocks downstream inflammatory signaling.

Concluding Remarks and Future Directions

This guide provides a structured and logical framework for the initial investigation into the mechanism of action of this compound. The proposed experimental workflows are designed to be self-validating, with each stage of the investigation informing the next. Positive results in any of these primary assays would necessitate further, more in-depth studies, including but not limited to:

-

Target Engagement and Biomarker Studies: In cellular and in vivo models to confirm that the compound interacts with its intended target and produces the expected downstream biological effects.

-

Selectivity Profiling: Testing the compound against a broad panel of related receptors and enzymes to determine its specificity.

-

In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of disease.

By systematically following this investigative roadmap, we can move from a position of limited knowledge to a comprehensive understanding of the pharmacological profile of this compound, ultimately paving the way for its potential development as a novel therapeutic agent.

References

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules, 28(15), 5891. [Link]

-

Blanco, M. J., Vetman, T., Chandrasekhar, S., Fisher, M. J., Harvey, A., Chambers, M., Lin, C., Mudra, D., Oskins, J., Wang, X. S., Yu, X. P., & Warshawsky, A. M. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & medicinal chemistry letters, 26(3), 931–935. [Link]

-

Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. (2016). Bioorganic & medicinal chemistry letters, 26(21), 5229–5233. [Link]

- United States Patent 4,044,142. (1977). Substituted Amino-Benzamides.

- United States Patent 2,442,797. (1948). Para-amino benzoic acid esters.

Sources

- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid (EVT-13440427) [evitachem.com]

- 3. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

potential biological activity of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

An In-depth Technical Guide to the Potential Biological Activity of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Authored by a Senior Application Scientist

Subject: Elucidation of the Therapeutic Potential of this compound

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the unexplored biological potential of the novel chemical entity, this compound. While direct experimental data for this compound is not publicly available, its structural features, which include a 2-chlorobenzoic acid scaffold and a substituted para-aminobenzoic acid (PABA) moiety, suggest a high probability of interesting pharmacological activities. This guide is built on a foundation of structure-activity relationship (SAR) analysis of analogous compounds and proposes a robust, multi-pronged research strategy to systematically investigate its therapeutic potential. We will delve into hypothesized mechanisms of action and provide detailed, self-validating experimental protocols for screening and validation, with a focus on antimicrobial, anticancer, and anti-inflammatory applications. This whitepaper is intended to serve as a foundational roadmap for initiating a drug discovery program centered on this promising, yet uncharacterized, molecule.

Introduction and Structural Rationale

The field of drug discovery is in a constant search for novel scaffolds that can be developed into next-generation therapeutics. This compound presents itself as a compelling starting point for such an investigation. Its molecular structure is a hybrid of two well-established pharmacophores:

-

The 2-Chlorobenzoic Acid Core: Derivatives of 2-chlorobenzoic acid have been reported to possess significant antimicrobial properties. A 2014 study on such derivatives demonstrated notable antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli[1]. This suggests that the chlorinated benzoic acid ring in our target compound could confer antimicrobial potential.

-

The Substituted 4-Aminobenzoic Acid (PABA) Moiety: PABA and its derivatives are a cornerstone in medicinal chemistry, known for a vast array of biological activities. These include anticancer, anti-inflammatory, antiviral, and even anti-Alzheimer's properties[2][3][4]. The presence of this versatile "building block" in our target molecule opens up a wide range of therapeutic avenues to explore[3].

Given this structural parentage, we can logically hypothesize that this compound is not an inert molecule. The key to unlocking its potential lies in a systematic and logically designed screening and validation program. This guide will lay out such a program.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for any experimental design, particularly for ensuring solubility in assay buffers and for later-stage formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [5] |

| Molecular Weight | 242.66 g/mol | [5] |

| Form | Solid | [5] |

| Purity | Typically available at ≥95% | [5] |

| Synonyms | N-(3-Chloro-4-carboxyphenyl)-N',N'-dimethylurea | [5] |

Hypothesized Biological Activities and a Proposed Research Cascade

Based on the structural analysis, we propose a tiered screening approach, starting with broad-based assays and progressively narrowing down to more specific mechanistic studies. Our primary hypotheses for the bioactivity of this compound are:

-

Antimicrobial Activity: Leveraging the known properties of the 2-chlorobenzoic acid core.

-

Anticancer Activity: Drawing from the wide-ranging cytotoxic effects reported for PABA derivatives.

-

Anti-inflammatory Activity: A common therapeutic area for benzoic acid derivatives.

The following sections detail the experimental workflows to test these hypotheses.

Workflow 1: Antimicrobial Activity Screening

The logical first step is to determine if the compound has any effect against a panel of clinically relevant microbes.

Caption: Proposed workflow for antimicrobial screening.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Rationale: This is the gold-standard initial assay to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism. It is a highly efficient method for screening multiple organisms simultaneously.

-

Procedure:

-

Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Microorganism Panel: Use a panel of clinically relevant bacteria and fungi, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative, often drug-resistant), and Candida albicans (fungus).

-

Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). This will create a concentration gradient.

-

Inoculation: Add a standardized inoculum of each microorganism to the wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Data Collection: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

-

Self-Validation:

-

Positive Control: Include a well with a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to ensure the assay is working correctly.

-

Negative Control: A well with only the microorganism and the highest concentration of DMSO used in the assay to ensure the solvent is not inhibiting growth.

-

Sterility Control: A well with only media to check for contamination.

-

Workflow 2: Anticancer Activity Screening

Many PABA derivatives have shown promise as cytotoxic agents[4]. A logical next step is to screen our compound against a panel of human cancer cell lines.

Caption: Workflow for evaluating anticancer potential.

Detailed Protocol: IC50 Determination via MTT Assay

-

Rationale: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.

-

Procedure:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (prepared from the DMSO stock) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Collection: Measure the absorbance of the purple solution at ~570 nm using a plate reader.

-

Analysis: Plot the absorbance against the log of the compound concentration and fit to a dose-response curve to calculate the IC50 value.

-

-

Self-Validation:

-

Positive Control: Use a known chemotherapy drug (e.g., doxorubicin) to confirm the sensitivity of the cell lines.

-

Vehicle Control: Treat cells with the highest concentration of DMSO used in the experiment to ensure it is not causing cytotoxicity.

-

Untreated Control: Cells treated with media alone to represent 100% viability.

-

Workflow 3: Anti-inflammatory Activity Screening

The benzoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, investigating the anti-inflammatory potential of our compound is a logical third pillar of our initial screening.

Caption: A workflow for assessing in vitro anti-inflammatory activity.

Detailed Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

-

Rationale: During inflammation, macrophages produce high levels of nitric oxide (NO), a key inflammatory mediator. A reduction in NO production in response to an inflammatory stimulus (like lipopolysaccharide, LPS) is a strong indicator of anti-inflammatory activity.

-

Procedure:

-

Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

-

Incubation: Incubate for 24 hours.

-

NO Measurement: Collect the cell culture supernatant. Measure the amount of nitrite (a stable breakdown product of NO) using the Griess reagent system. The intensity of the color change is proportional to the amount of NO produced.

-

Analysis: Compare the NO levels in compound-treated wells to the LPS-only treated wells to determine the percentage of inhibition.

-

-

Self-Validation:

-

Positive Control: Use a known anti-inflammatory agent (e.g., dexamethasone) to demonstrate inhibition of NO production.

-

LPS-only Control: To establish the maximum inflammatory response.

-

Vehicle Control: To ensure DMSO is not affecting the results.

-

Cell Viability Assay: Concurrently run a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is due to an anti-inflammatory effect and not simply due to cytotoxicity.

-

Conclusion and Future Directions

This compound is a molecule of significant, yet untapped, potential. Its composite structure, derived from known bioactive scaffolds, provides a strong rationale for a comprehensive investigation into its pharmacological properties. The experimental workflows detailed in this guide offer a clear, logical, and robust starting point for any research program aimed at characterizing this compound.

Should positive results be obtained from any of these initial screens, the next steps would involve:

-

Lead Optimization: Synthesis of analogues to improve potency and selectivity.

-

Advanced Mechanistic Studies: Target identification and pathway analysis to understand how the compound works.

-

In Vivo Efficacy: Testing in animal models of infection, cancer, or inflammation.

-

ADME/Tox Studies: Evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

By following the systematic approach outlined here, the scientific community can efficiently and effectively determine the true therapeutic value of this compound, potentially adding a new and valuable tool to our therapeutic arsenal.

References

- Iftikhar, K., Murtaza, S., Kausar, N., & Tahir, M. N. (2024). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Journal of Molecular Structure.

-

Khan, I., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(15), 4983. [Link]

- Kriger et al. (1976).

- Boehringer Ingelheim Pharmaceuticals, Inc. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.

-

Lemmerer, A., Esterhuysen, C., & Bernstein, J. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of pharmaceutical sciences, 99(9), 4054–4071. [Link]

-

Blanco, M. J., Vetman, T., Chandrasekhar, S., Fisher, M. J., Harvey, A., Mudra, D., Wang, X. S., Yu, X. P., Schiffler, M. A., & Warshawsky, A. M. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & medicinal chemistry letters, 26(1), 105–109. [Link]

-

Khan, I., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(15), 4983. [Link]

- Sharp and Dohme Inc. (1948). Para-amino benzoic acid esters. U.S.

- CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents. (n.d.).

-

Process for production of 2-chloro-4-nitroimidazole derivatives - Justia Patents. (n.d.). Retrieved from [Link]

-

(PDF) 2-Amino-4-chlorobenzoic acid - ResearchGate. (n.d.). Retrieved from [Link]

-

Koci, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

- US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents. (n.d.).

-

Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. (n.d.). Retrieved from [Link]

-

Khalifa, A., et al. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 30(9), 1234. [Link]

-

Dana Bioscience. (n.d.). 2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid 1g. Retrieved from [Link]

Sources

- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, two-step synthetic route commencing from commercially available starting materials. The guide encompasses a thorough examination of the reaction mechanisms, detailed experimental protocols, and methods for the purification and characterization of the final product. The synthesis involves the initial reduction of 2-chloro-4-nitrobenzoic acid to 2-chloro-4-aminobenzoic acid, followed by a nucleophilic acyl substitution with dimethylcarbamoyl chloride. Each step is elucidated with expert insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

This compound (CAS No. 59587-01-8) is a substituted benzoic acid derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, which incorporates a chloro substituent, a carboxylic acid, and a dimethylaminocarboxamide moiety, presents a versatile scaffold for the generation of a diverse range of complex molecules. The presence of these functional groups allows for a variety of chemical transformations, making it a valuable building block in the synthesis of targeted therapeutic agents.

This guide details a reliable and scalable two-step synthesis of this compound, designed to provide a clear and reproducible pathway for laboratory and potential pilot-plant scale production.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the reduction of the nitro group of 2-chloro-4-nitrobenzoic acid to an amino group, yielding 2-chloro-4-aminobenzoic acid. The second step is the formation of the N,N-dimethylurea linkage through the reaction of the amino group with dimethylcarbamoyl chloride.

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of 2-Chloro-4-aminobenzoic acid

The initial step in the synthesis is the reduction of the nitro group of 2-chloro-4-nitrobenzoic acid. This transformation is a common and well-established reaction in organic chemistry, with several reliable methods available. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding the reduction of the carboxylic acid or the chloro substituent.

Reaction Mechanism

The reduction of an aromatic nitro group to an amine can be achieved through various mechanisms depending on the chosen reagent. When using a metal-acid system like tin(II) chloride in hydrochloric acid, the reaction proceeds through a series of single electron transfers from the metal, followed by protonation steps. Catalytic hydrogenation, on the other hand, involves the transfer of hydrogen atoms from the surface of a catalyst, such as palladium on carbon (Pd/C), to the nitro group.

Experimental Protocol: Reduction using Tin(II) Chloride

This protocol details a classic and effective method for the reduction of aromatic nitro compounds.

Materials:

-

2-Chloro-4-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-nitrobenzoic acid (1.0 eq) in ethanol.

-

In a separate beaker, prepare a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

-

Carefully add the tin(II) chloride solution to the stirred solution of 2-chloro-4-nitrobenzoic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Filter the mixture to remove the tin salts and wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-chloro-4-aminobenzoic acid. The product can be further purified by recrystallization if necessary.

| Reactant/Reagent | Molar Eq. | Purpose |

| 2-Chloro-4-nitrobenzoic acid | 1.0 | Starting material |

| Tin(II) chloride dihydrate | 4.0 - 5.0 | Reducing agent |

| Concentrated HCl | - | Solvent and proton source |

| Ethanol | - | Solvent |

| Sodium hydroxide | - | Neutralization |

| Ethyl acetate | - | Extraction solvent |

Step 2: Synthesis of this compound

The second and final step is the formation of the target molecule through the acylation of the amino group of 2-chloro-4-aminobenzoic acid with dimethylcarbamoyl chloride. This reaction is a nucleophilic acyl substitution.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amino group of 2-chloro-4-aminobenzoic acid on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Caption: Generalized mechanism for the acylation of an amine with dimethylcarbamoyl chloride.

Experimental Protocol

This protocol is based on established methods for the acylation of aromatic amines.

Materials:

-

2-Chloro-4-aminobenzoic acid

-

Dimethylcarbamoyl chloride

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-aminobenzoic acid (1.0 eq) in anhydrous DCM or THF.

-

Add a non-nucleophilic base such as pyridine or triethylamine (1.1 - 1.5 eq) to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

| Reactant/Reagent | Molar Eq. | Purpose |

| 2-Chloro-4-aminobenzoic acid | 1.0 | Nucleophile |

| Dimethylcarbamoyl chloride | 1.1 | Acylating agent |

| Pyridine or Triethylamine | 1.1 - 1.5 | Base to neutralize HCl |

| Anhydrous DCM or THF | - | Solvent |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Physical Properties: The product is expected to be a solid at room temperature.[1]

-

Molecular Formula: C₁₀H₁₁ClN₂O₃[1]

-

Molecular Weight: 242.66 g/mol [1]

Spectroscopic Data (Predicted/Typical):

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, a singlet for the two methyl groups of the dimethylcarbamoyl moiety, a signal for the N-H proton, and a broad signal for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the carboxylic acid and the urea, the aromatic carbons, and the methyl carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch, the O-H stretch of the carboxylic acid, C=O stretches for the urea and carboxylic acid, and C-Cl and C-N stretches.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Safety Considerations

-

2-Chloro-4-nitrobenzoic acid: Handle with care as it is a nitroaromatic compound.

-

Tin(II) chloride: Corrosive and should be handled in a well-ventilated area.

-

Concentrated Hydrochloric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dimethylcarbamoyl chloride: This reagent is toxic and a suspected carcinogen. All manipulations should be performed in a fume hood with appropriate PPE.

-

Pyridine/Triethylamine: Flammable and have strong odors. Handle in a well-ventilated fume hood.

-

Solvents (Ethanol, DCM, THF, Ethyl Acetate): Flammable and should be handled away from ignition sources.

Conclusion

The two-step synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined experimental protocols and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and organic synthesis. The provided insights into the reaction mechanisms and experimental choices are intended to empower scientists to not only reproduce this synthesis but also to adapt and optimize it for their specific needs.

References

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to Alternative Acylating Agents for 4-Aminobenzoyl Chloride in Synthesis.

- CymitQuimica. This compound.

- PubChem. This compound (C10H11ClN2O3).

- PubMed. (2020).

- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Amino-4-chlorobenzoic Acid and 4-Amino-2.

- Patsnap Eureka.

- Google Patents.

- NIST WebBook. Benzoic acid, 4-amino-2-chloro-.

- GoldBio. 2-Amino-4-chlorobenzoic acid.

- Google Patents.

- MDPI. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

- The Royal Society of Chemistry. (2017). Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones).

- CymitQuimica. This compound. CAS: 59587-01-8.

- ResearchGate. (2021). Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)....

- BenchChem. (2025).

- PubChem. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154.

- NIST WebBook. Benzoic acid, 4-amino-2-chloro-.

- NIST WebBook. Urea, N'-(4-chlorophenyl)-N,N-dimethyl-.

- PubChem. N'-(3-Chlorophenyl)-N,N-dimethylurea | C9H11ClN2O | CID 11480.

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

This guide provides a comprehensive overview of the synthetic pathways and critical starting materials for the preparation of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, chemists, and professionals in drug development, this document delves into the strategic selection of precursors and the underlying chemical principles governing the synthesis, ensuring a blend of theoretical knowledge and practical application.

Introduction

This compound is a bespoke chemical entity whose value lies in its intricate molecular architecture, featuring a chlorinated benzoic acid scaffold further functionalized with a dimethylcarbamoyl-protected amine. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. The synthetic approach to this target molecule is a multi-step process that hinges on the careful selection of a core starting material and a logical sequence of functional group transformations. The primary retrosynthetic disconnection reveals that the final carbamoylation step is preceded by the synthesis of a key intermediate: 2-chloro-4-aminobenzoic acid.

Core Synthetic Strategies

The synthesis of this compound can be logically divided into two main stages:

-

Formation of the 2-chloro-4-aminobenzoic acid backbone: This crucial step involves the strategic introduction and manipulation of the chloro, amino, and carboxylic acid functionalities on the benzene ring.

-

Carbamoylation of the 4-amino group: The final step involves the installation of the dimethylcarbamoyl group onto the aniline nitrogen.

This guide will explore the primary and alternative starting materials for each stage, providing a rationale for their selection and detailed experimental insights.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-4-aminobenzoic acid

The most direct and widely employed route to 2-chloro-4-aminobenzoic acid is through the reduction of 2-chloro-4-nitrobenzoic acid. This approach benefits from the commercial availability of the nitro-substituted precursor and the well-established methodologies for nitro group reduction.

Primary Starting Material: 2-Chloro-4-nitrobenzoic acid

The synthesis of 2-chloro-4-aminobenzoic acid predominantly commences with 2-chloro-4-nitrobenzoic acid. The choice of this starting material is strategic, as the nitro group can be selectively reduced to an amine without affecting the chloro and carboxylic acid functionalities under appropriate conditions.

There are two common industrial methods for the preparation of 2-chloro-4-nitrobenzoic acid itself:

-

Oxidation of 2-chloro-4-nitrotoluene: This is a prevalent method where the methyl group of 2-chloro-4-nitrotoluene is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid. Careful control of reaction conditions is essential to maximize the yield and prevent side reactions.

-

Nitration of 2-chlorobenzoic acid: While seemingly direct, this route can be more challenging due to the directing effects of the chloro and carboxyl groups, which can lead to a mixture of isomers.

Experimental Protocol: Reduction of 2-Chloro-4-nitrobenzoic acid

This protocol details a common method for the reduction of the nitro group to an amine using a catalytic hydrogenation approach.

Materials:

-

2-Chloro-4-nitrobenzoic acid

-

Palladium on carbon (Pd/C, 5% or 10%)

-

Methanol or Ethanol

-

Hydrogen gas

-

Filter aid (e.g., Celite®)

Procedure:

-

In a hydrogenation vessel, dissolve or suspend 2-chloro-4-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of palladium on carbon (typically 1-5 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-4-aminobenzoic acid.

-

The product can be further purified by recrystallization from a suitable solvent system if necessary.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and selective catalyst for the reduction of aromatic nitro groups. It allows the reaction to proceed under mild conditions, minimizing the risk of dehalogenation or reduction of the carboxylic acid.

-

Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the catalytic hydrogenation conditions.

-

Hydrogen Pressure: The use of moderate hydrogen pressure ensures a sufficient concentration of hydrogen for the reaction to proceed at a reasonable rate without requiring specialized high-pressure equipment.

Part 2: Carbamoylation of 2-Chloro-4-aminobenzoic acid

The final step in the synthesis is the formation of the N,N-dimethylcarbamoyl group at the 4-amino position. This is typically achieved through an acylation reaction using a suitable dimethylcarbamoylating agent.

Primary Starting Material: Dimethylcarbamoyl chloride

Dimethylcarbamoyl chloride is a highly reactive and commercially available reagent for the introduction of the dimethylcarbamoyl group.[1] It readily reacts with primary and secondary amines to form the corresponding ureas.

Experimental Protocol: Carbamoylation Reaction

This protocol describes a general method for the reaction of an aromatic amine with dimethylcarbamoyl chloride.

Materials:

-

2-Chloro-4-aminobenzoic acid

-

Dimethylcarbamoyl chloride

-

A suitable base (e.g., triethylamine, pyridine, or sodium bicarbonate)

-

An inert solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

Procedure:

-

Dissolve or suspend 2-chloro-4-aminobenzoic acid in an inert solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Add a suitable base to the mixture to act as a scavenger for the hydrochloric acid byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of dimethylcarbamoyl chloride to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or HPLC.

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Causality of Experimental Choices:

-

Base: The presence of a base is crucial to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive towards the electrophilic dimethylcarbamoyl chloride.

-

Inert Solvent: The use of an aprotic, inert solvent prevents unwanted side reactions with the highly reactive dimethylcarbamoyl chloride.

-

Controlled Addition: The slow, controlled addition of dimethylcarbamoyl chloride at a low temperature helps to manage the exothermic nature of the reaction and minimize the formation of byproducts.

Summary of Synthetic Pathways and Starting Materials

The following table summarizes the key starting materials and transformations discussed in this guide.

| Transformation | Starting Material | Key Reagents | Product |

| Synthesis of Precursor | 2-Chloro-4-nitrobenzoic acid | H₂, Pd/C | 2-Chloro-4-aminobenzoic acid |

| Final Carbamoylation | 2-Chloro-4-aminobenzoic acid | Dimethylcarbamoyl chloride, Base | This compound |

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic strategies described.

Caption: Overall synthetic workflow for this compound.

Caption: Key chemical transformations in the synthesis.

Conclusion

The synthesis of this compound is a well-defined process that relies on the strategic use of readily available starting materials. The primary route, involving the reduction of 2-chloro-4-nitrobenzoic acid followed by carbamoylation with dimethylcarbamoyl chloride, offers a reliable and scalable method for obtaining this valuable intermediate. Understanding the rationale behind the choice of reagents and reaction conditions is paramount for achieving high yields and purity, which is critical for professionals in the fields of chemical synthesis and drug development. This guide provides the foundational knowledge to approach this synthesis with a high degree of confidence and scientific rigor.

References

-

Solved Synthesize 2-chloro-4-nitrobenzoic acid from toluene | Chegg.com. (URL: [Link])

-

Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. (URL: [Link])

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (URL: [Link])

-

The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid - ResearchGate. (URL: [Link])

-

Dimethylcarbamoyl chloride - Wikipedia. (URL: [Link])

-

Carbamate synthesis by carbamoylation - Organic Chemistry Portal. (URL: [Link])

-

What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. (URL: [Link])

- AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method - Google P

Sources

An In-depth Technical Guide to 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, a substituted phenylurea derivative of interest in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer insights into its synthesis, physicochemical properties, and potential biological activities. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, providing a structured approach to understanding and potentially exploring this and related molecules.

Introduction